![molecular formula C23H24N4O2 B11657933 N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11657933.png)
N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole ring, a phenylpropene moiety, and a propoxyphenyl group, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
The synthesis of N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide with (1E,2E)-2-methyl-3-phenylprop-2-en-1-one under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires controlled temperature and pH to ensure the desired product is obtained .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or hydroxyl groups are replaced by other nucleophiles.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis .
Comparison with Similar Compounds
Similar compounds to N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide include:
N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide: This compound has a similar structure but with a nitrophenyl group instead of a propoxyphenyl group.
N-Methyl-N-[(2E)-3-phenyl-2-propen-1-yl]aniline: This compound features a similar phenylpropene moiety but lacks the pyrazole and carbohydrazide groups.
The uniqueness of N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a synthetic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article delves into the biological activity of this specific compound, highlighting its pharmacological potential based on recent research findings.
- Molecular Formula : C20H22N4O2
- Molecular Weight : 350.42 g/mol
- CAS Number : 1285533-06-3
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown potent cytotoxic effects against various cancer cell lines.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Pyrazole Analog 1 | MCF7 (breast cancer) | 0.08 |
Pyrazole Analog 2 | MDA-MB-231 (breast cancer) | 0.26 |
This compound | TBD | TBD |
The exact IC50 values for the compound are yet to be determined; however, its structural similarity to other active pyrazoles suggests potential for significant anticancer activity.
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives are well-documented. The mechanism typically involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
Case Study : A series of pyrazole derivatives were evaluated for their anti-inflammatory activity using the carrageenan-induced paw edema model in rats. The results indicated that compounds with electron-donating groups exhibited greater anti-inflammatory effects compared to those with electron-withdrawing groups .
Neuroprotective Effects
Pyrazoles have also been investigated for their neuroprotective properties. Some derivatives have shown inhibition of acetylcholinesterase (AChE), making them potential candidates for treating neurodegenerative diseases.
Compound | AChE Inhibition IC50 (nM) |
---|---|
Pyrazole Analog 3 | 66.37 |
This compound | TBD |
The biological activities of this compound may be attributed to its ability to modulate various signaling pathways involved in cell proliferation and apoptosis. The presence of functional groups in its structure likely enhances its interaction with target proteins.
Properties
Molecular Formula |
C23H24N4O2 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-3-(4-propoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H24N4O2/c1-3-13-29-20-11-9-19(10-12-20)21-15-22(26-25-21)23(28)27-24-16-17(2)14-18-7-5-4-6-8-18/h4-12,14-16H,3,13H2,1-2H3,(H,25,26)(H,27,28)/b17-14+,24-16+ |
InChI Key |
VPDLWXHEGPNHNP-ZMCADSIOSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C(=C/C3=CC=CC=C3)/C |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC(=CC3=CC=CC=C3)C |
Origin of Product |
United States |
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